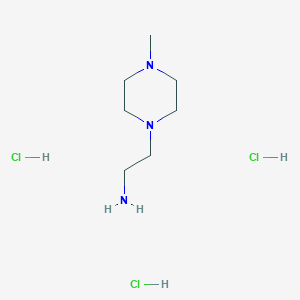

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride: is a chemical compound with the molecular formula C7H17N3·3HCl . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride typically involves the reaction of 1-methylpiperazine with ethylene oxide or ethylene chlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the trihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions are conducted under mild to moderate temperatures.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

This compound is primarily utilized as an important intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural features allow it to interact effectively with biological targets, enhancing the development of drugs aimed at treating conditions such as depression, anxiety, and schizophrenia .

Case Study:

Research has shown that derivatives of 2-(4-Methylpiperazin-1-yl)ethanamine exhibit promising activity against various cancer cell lines. For instance, studies involving bisbenzimidazole derivatives have highlighted the compound's potential as a lead structure for anticancer agents, particularly against triple-negative breast cancer cells .

Biochemical Research

Neurotransmitter Systems:

The compound is widely used in studies related to neurotransmitter systems. It aids researchers in understanding the mechanisms of action for certain medications by acting on receptors involved in neurotransmission. This is crucial for developing drugs that can modulate these pathways effectively .

Table 1: Applications in Biochemical Research

| Application Area | Description |

|---|---|

| Neurotransmitter Studies | Understanding receptor interactions and drug mechanisms |

| Enzyme Interaction | Investigating effects on various enzymes relevant to diseases |

| Cytotoxicity Testing | Evaluating potential toxicity against normal and cancerous cells |

Drug Formulation

Stabilizer Properties:

As a stabilizer in drug formulations, 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride enhances the solubility and bioavailability of active pharmaceutical ingredients. This property is particularly beneficial in creating formulations that require improved absorption in biological systems .

Analytical Chemistry

Reference Standard:

In analytical chemistry, this compound serves as a reference standard. It is employed in various analytical methods to ensure accurate quantification of related compounds within complex mixtures. This application is vital for quality control in pharmaceutical manufacturing .

Material Science

Advanced Materials Development:

Research is ongoing into the use of this compound in material science. Its unique properties may allow for the development of advanced materials such as polymers and coatings with specific functional characteristics .

Summary of Findings

The applications of this compound span multiple scientific disciplines. Its role as an intermediate in drug synthesis, its utility in biochemical research, and its effectiveness as a stabilizer and reference standard highlight its importance in advancing both pharmaceutical and material science research.

Wirkmechanismus

The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

1-(2-Aminoethyl)piperazine: Another piperazine derivative with similar chemical properties.

4-(2-Aminoethyl)-1-methylpiperazine: A closely related compound with a similar structure.

1-Methylpiperazine: A simpler piperazine derivative used in various chemical reactions.

Uniqueness: 2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or biological activity is required .

Biologische Aktivität

2-(4-Methylpiperazin-1-yl)ethanamine trihydrochloride, also known as a derivative of piperazine, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which allows for various interactions at the molecular level, leading to diverse therapeutic implications.

Chemical Structure and Properties

The chemical formula of this compound is C_7H_17Cl_3N_2. The presence of the piperazine ring contributes to its solubility and ability to interact with biological targets.

Research indicates that compounds containing piperazine derivatives can exhibit a range of biological activities, primarily through their interactions with neurotransmitter receptors and enzymes. The mechanism of action may involve:

- Receptor Modulation : Acting as agonists or antagonists at specific receptors, influencing various signaling pathways.

- Enzyme Inhibition : Targeting enzymes critical for cellular processes, which can lead to therapeutic effects in conditions like cancer and neurological disorders.

Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives, including this compound. For example:

- Cytotoxicity : In vitro studies have shown that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2e | MDA-MB-468 (TNBC) | 0.04 ± 0.02 |

| 2e | A2780 (Ovarian) | Not specified |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Neurological Effects

The interaction of piperazine derivatives with central nervous system (CNS) targets has been a significant focus. Studies indicate that these compounds may help modulate neurotransmitter systems, potentially offering benefits in treating conditions like anxiety and depression.

Case Studies

- Anticancer Activity : A study evaluated the effects of various piperazine derivatives on human breast cancer cell lines. The findings indicated that specific modifications to the piperazine structure enhanced cytotoxicity against resistant cancer cell lines, suggesting a pathway for developing more effective treatments.

- Neurological Applications : Another research effort focused on the potential of piperazine derivatives in alleviating symptoms associated with neurological disorders. The compounds were tested for their ability to inhibit specific enzymes involved in neurotransmitter metabolism, showing promising results that warrant further investigation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Preliminary studies suggest:

- Absorption : The compound exhibits good bioavailability due to its solubility profile.

- Metabolism : It undergoes metabolic transformations that may enhance or diminish its biological activity.

- Toxicity : Toxicological assessments are crucial, as certain derivatives can exhibit cytotoxic effects at high concentrations.

Eigenschaften

IUPAC Name |

2-(4-methylpiperazin-1-yl)ethanamine;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3.3ClH/c1-9-4-6-10(3-2-8)7-5-9;;;/h2-8H2,1H3;3*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADBDPBUDXPYRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCN.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H20Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.